molecular formula C11H14N4O3S B2645136 N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)cyclopropanesulfonamide CAS No. 2034509-45-8

N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)cyclopropanesulfonamide

Cat. No.: B2645136
CAS No.: 2034509-45-8
M. Wt: 282.32
InChI Key: YMIOJTCPLVOWGI-UHFFFAOYSA-N
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Description

Historical Context of Oxadiazole-Sulfonamide Conjugates in Drug Discovery

Oxadiazole-sulfonamide conjugates have emerged as critical scaffolds in antimicrobial and anticancer drug development. The oxadiazole ring, a five-membered heterocycle containing two nitrogen and one oxygen atom, provides metabolic stability and hydrogen-bonding capabilities, while sulfonamide groups contribute to broad-spectrum biological activity through mechanisms like carbonic anhydrase inhibition and bacterial folate pathway disruption. Early work demonstrated that combining these moieties enhances potency against Gram-positive and Gram-negative bacteria. For example, OX7 and OX11 , oxadiazole-sulfonamide derivatives, showed synergistic effects with antibiotics like ciprofloxacin (CIP) and ampicillin (AMP) against Escherichia coli and Streptococcus pneumoniae.

The structural flexibility of sulfonamides allows for modifications that improve target selectivity. Recent studies highlight their role in overcoming antibiotic resistance, particularly in multidrug-resistant Acinetobacter baumannii and Pseudomonas aeruginosa. Table 1 summarizes key oxadiazole-sulfonamide hybrids and their biological activities.

Table 1: Representative Oxadiazole-Sulfonamide Hybrids and Activities

Compound Target Pathogens Synergistic Partners FICI Values
OX7 E. coli, S. pneumoniae CIP, AMP 0.282–0.314
OX11 Klebsiella pneumoniae, S. aureus SMX, AMP 0.032–0.314
5f-1 (iodophenol) A. baumannii N/A MIC < 2 μg/mL

Evolution and Significance of Pyrrole-Oxadiazole Hybrid Compounds

Pyrrole-oxadiazole hybrids represent a convergence of two pharmacophores with complementary biological properties. Pyrrole, a five-membered aromatic heterocycle, enhances membrane permeability and engages in π-π stacking interactions with biological targets. When fused with oxadiazole, these hybrids exhibit improved anticancer and antibacterial profiles. For instance, pyrrole-benzimidazole hybrids demonstrated superior cytotoxicity (IC~50~ = 7.7 µM) against BT-474 breast cancer cells compared to pyrazolone or oxadiazole analogs.

The synthesis of pyrrole-oxadiazole hybrids often involves Maillard reactions or oxidative cyclization strategies. A notable example is the iodine-mediated cyclization of N-acylhydrazones derived from pyrrole-2-carbaldehydes, which yields 1,3,4-oxadiazoles with branched alkyl groups that enhance antibacterial activity. Substituents like iodophenol further optimize interactions with bacterial membranes, as seen in compound 5f-1 , which achieves MIC values <2 μg/mL against A. baumannii.

Emergence of 1,2,4-Oxadiazoles as Bioisosteres

The 1,2,4-oxadiazole ring has gained prominence as a bioisostere for ester and amide groups due to its resistance to enzymatic hydrolysis and improved pharmacokinetic properties. This bioisosteric replacement mitigates metabolic degradation while maintaining hydrogen-bonding capacity, critical for target engagement. For example, 1,2,4-oxadiazoles mimic ester carbonyls in angiotensin-converting enzyme (ACE) inhibitors, enhancing plasma stability.

In N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)cyclopropanesulfonamide , the 1,2,4-oxadiazole ring replaces traditional amide linkages, conferring rigidity and reducing susceptibility to proteolysis. The cyclopropanesulfonamide group further stabilizes the molecule through steric hindrance and hydrophobic interactions. Table 2 compares bioisosteric replacements and their impacts.

Table 2: Bioisosteric Replacements Using 1,2,4-Oxadiazoles

Original Group Bioisostere Advantages Example Application
Ester 1,2,4-Oxadiazole Hydrolysis resistance, improved logP ACE inhibitors
Amide 1,2,4-Oxadiazole Enhanced metabolic stability Anticancer agents
Carbamate 1,2,4-Oxadiazole Reduced toxicity NSAID derivatives

Research Objectives and Scientific Scope

This article aims to elucidate the structural and functional attributes of This compound within the framework of oxadiazole-sulfonamide conjugates, pyrrole hybrid systems, and bioisosteric design. By analyzing synthetic pathways, structure-activity relationships (SAR), and target interactions, this work seeks to advance rational drug design strategies for antimicrobial and anticancer applications.

Properties

IUPAC Name

N-[[3-(1-methylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O3S/c1-15-6-2-3-9(15)11-13-10(18-14-11)7-12-19(16,17)8-4-5-8/h2-3,6,8,12H,4-5,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMIOJTCPLVOWGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C2=NOC(=N2)CNS(=O)(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)cyclopropanesulfonamide is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores its synthesis, biological activities, and potential applications based on available research findings.

Chemical Structure and Synthesis

The compound's structure incorporates a pyrrole , oxadiazole , and cyclopropanesulfonamide moiety, which contribute to its diverse biological interactions. The general synthetic route typically involves multi-step processes:

  • Preparation of 1-methyl-1H-pyrrole : This step involves cyclization reactions to form the pyrrole ring.
  • Synthesis of 1,2,4-oxadiazole : Achieved through cyclization reactions involving appropriate precursors.
  • Formation of cyclopropanesulfonamide : This includes the introduction of the sulfonamide group.

These intermediates are then coupled through nucleophilic substitution and condensation reactions, often facilitated by catalysts such as palladium under controlled conditions .

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit notable antimicrobial activity. For example, studies have shown that oxadiazole derivatives can inhibit bacterial growth effectively. The specific mechanism often involves interference with bacterial cell wall synthesis or protein synthesis .

Anticancer Activity

This compound has been investigated for its potential as an anticancer agent. Preliminary studies suggest that it may act as a selective inhibitor of certain protein kinases implicated in cancer progression. For instance, related compounds have shown preferential binding to activated kinase conformations, leading to reduced tumor growth in xenograft models .

Research Findings

A summary of key research findings regarding the biological activity of this compound is presented in the table below:

Study Focus Findings
Study 1AntimicrobialSignificant inhibition of bacterial growth in vitro.
Study 2AnticancerSelective inhibition of protein kinases; reduced tumor growth in models.
Study 3Enzyme InhibitionEffective against specific metabolic pathways in cancer cells.

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial properties of various oxadiazole derivatives, including those related to this compound). The results demonstrated a minimum inhibitory concentration (MIC) against Gram-positive bacteria significantly lower than that of traditional antibiotics .

Case Study 2: Cancer Treatment Potential

In a preclinical trial reported in Cancer Research, researchers tested the anticancer efficacy of a structurally similar compound on human cancer cell lines. The compound exhibited a dose-dependent reduction in cell viability and induced apoptosis through activation of caspase pathways .

Scientific Research Applications

Chemical Properties and Structure

The compound features a unique structure that combines a cyclopropanesulfonamide moiety with an oxadiazole and pyrrole ring. These structural elements contribute to its bioactivity and potential as a therapeutic agent. The molecular formula is C13H15N5OC_{13}H_{15}N_{5}O with a molecular weight of approximately 257.29 g/mol.

Medicinal Chemistry Applications

  • Antimicrobial Activity :
    • Compounds containing oxadiazole rings have been reported to exhibit antimicrobial properties. Research indicates that derivatives of oxadiazoles can inhibit bacterial growth and may serve as lead compounds for developing new antibiotics .
  • Anticancer Properties :
    • Studies have shown that sulfonamide derivatives possess anticancer activity through various mechanisms, including the inhibition of carbonic anhydrase enzymes, which are often overexpressed in tumors . The unique combination of the oxadiazole and pyrrole moieties may enhance this activity.
  • Anti-inflammatory Effects :
    • Sulfonamides are known for their anti-inflammatory properties. The incorporation of the pyrrole group may further augment these effects, making it a candidate for treating inflammatory diseases .

Case Study 1: Antimicrobial Efficacy

A study conducted on similar oxadiazole derivatives demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. This suggests that N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)cyclopropanesulfonamide could be developed into an effective antimicrobial agent .

Case Study 2: Cancer Cell Line Testing

In vitro testing on cancer cell lines revealed that compounds with similar structures exhibited cytotoxic effects. The presence of the pyrrole group was correlated with increased potency against specific cancer types, indicating that our compound may also show promise in cancer therapy .

Potential Clinical Applications

Given its diverse biological activities, this compound holds potential for various clinical applications:

  • Antibiotic Development : With rising antibiotic resistance, novel compounds like this could play a crucial role in developing new treatments.
  • Cancer Therapy : Targeting specific cancer pathways could lead to the development of more effective therapies with fewer side effects compared to traditional chemotherapeutics.
  • Anti-inflammatory Drugs : The compound’s anti-inflammatory properties suggest it could be beneficial in treating chronic inflammatory conditions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Oxadiazole Cores
  • N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)cyclopropanesulfonamide (): This compound replaces the 1-methylpyrrole with a tetrahydro-2H-pyran group. Cyclopropanesulfonamide is retained, suggesting shared solubility or target-binding profiles.
Sulfonamide Derivatives with Heterocyclic Modifications
  • N-(3-methyl-4-(3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)cyclopentyl)cyclopropanesulfonamide ():
    This derivative features an imidazo-pyrrolo-pyrazine system fused to a cyclopentane ring. The extended π-system may improve DNA intercalation or kinase inhibition compared to the simpler oxadiazole-pyrrole scaffold. LC/MS data (m/z 490 [M+H]+) indicate higher molecular weight and logP, suggesting reduced aqueous solubility relative to the target compound .

  • Substituted Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines ():
    These thiadiazole-amine analogs replace oxadiazole with thiadiazole, introducing sulfur-based electronegativity. Thiadiazoles often exhibit stronger hydrogen-bond acceptor capacity, which may enhance target affinity but reduce metabolic stability compared to oxadiazoles .

Key Observations :

  • Synthetic Complexity : The target compound’s synthesis likely involves oxadiazole ring formation via cyclization of amidoximes, similar to methods in . By contrast, imidazo-pyrrolo-pyrazine derivatives () require multi-step couplings and palladium catalysis, resulting in lower yields (52% vs. estimated 60–70% for oxadiazoles).
  • Physicochemical Properties : The cyclopropanesulfonamide group consistently improves aqueous solubility across analogs. The target compound’s estimated molecular weight (~350) positions it within the "drug-like" range (200–500 Da), favoring oral bioavailability compared to bulkier analogs (e.g., m/z 490 in ).

Q & A

Q. Q1: What are the standard synthetic routes for preparing N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)cyclopropanesulfonamide?

A: The compound’s synthesis typically involves:

  • Oxadiazole ring formation : Cyclocondensation of thiosemicarbazides or thiourea derivatives with carboxylic acids under dehydrating conditions (e.g., POCl₃ or PCl₃) .
  • Sulfonamide coupling : Reacting the oxadiazole intermediate with cyclopropanesulfonyl chloride in a polar aprotic solvent (DMF or acetonitrile) with a base (K₂CO₃ or LiH) to facilitate nucleophilic substitution .
  • Purification : Recrystallization from methanol or ethanol yields pure product .

Q. Q2: What spectroscopic methods are critical for verifying the compound’s structure?

A: Key techniques include:

  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., cyclopropane protons at δ 1.0–1.5 ppm, oxadiazole C=O at ~160 ppm) .
  • LC-MS : Validate molecular weight (exact mass: ~323.36 g/mol) and detect impurities .
  • Elemental analysis : Ensure stoichiometric C, H, N, S ratios .

Advanced Synthesis Challenges

Q. Q3: How can researchers optimize the synthesis of unstable intermediates like the oxadiazole-thiol precursor?

A: Stability issues arise during oxadiazole-thiol formation. Mitigation strategies include:

  • Low-temperature reactions : Conduct steps at 0–5°C to minimize decomposition .
  • In situ derivatization : Protect reactive thiol groups via alkylation (e.g., using methyl iodide or benzyl chloride) .
  • Anhydrous conditions : Use dried solvents (DMF, THF) and inert atmospheres (N₂/Ar) to prevent hydrolysis .

Q. Q4: What strategies resolve low yields in sulfonamide coupling reactions?

A: Poor yields often stem from steric hindrance or poor nucleophilicity. Solutions include:

  • Activating agents : Use coupling agents like EDCI/HOBt to enhance reactivity .
  • Microwave-assisted synthesis : Reduce reaction time (e.g., 30 min vs. 24 h) and improve efficiency .
  • Solvent optimization : Switch to DMSO or DMF for better solubility of bulky intermediates .

Structural and Computational Analysis

Q. Q5: How can X-ray crystallography clarify ambiguities in the compound’s stereochemistry?

A: Single-crystal X-ray diffraction using SHELX or ORTEP-3 provides:

  • Bond lengths/angles : Confirm cyclopropane ring geometry (C–C bond ~1.5 Å) and oxadiazole planarity .
  • Hirshfeld surface analysis : Map intermolecular interactions (e.g., hydrogen bonds between sulfonamide and oxadiazole) .
  • Refinement protocols : Use SHELXL for high-resolution data (R-factor < 0.05) to resolve disorder in flexible groups .

Q. Q6: What computational methods predict the compound’s reactivity and electronic properties?

A: Density Functional Theory (DFT) calculations (B3LYP/6-311++G**) can:

  • Frontier molecular orbitals : Predict nucleophilic/electrophilic sites (e.g., oxadiazole C5 as electrophilic center) .
  • Molecular electrostatic potential (MEP) : Visualize charge distribution for interaction studies .
  • Molecular dynamics (MD) : Simulate solvation effects and conformational stability in biological matrices .

Biological Activity and Mechanism

Q. Q7: How can in vitro assays evaluate the compound’s potential as a kinase inhibitor?

A: Use:

  • Kinase inhibition profiling : Screen against kinase panels (e.g., EGFR, VEGFR) via ADP-Glo™ assays .
  • IC₅₀ determination : Compare with reference inhibitors (e.g., staurosporine) using dose-response curves .
  • Cellular assays : Measure antiproliferative activity in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays .

Q. Q8: What molecular docking approaches validate target binding modes?

A: Advanced protocols include:

  • Glide SP/XP docking : Simulate binding to kinase ATP pockets (PDB: 1M17) with OPLS4 force field .
  • MM-GBSA : Calculate binding free energies (ΔG < -40 kcal/mol suggests strong affinity) .
  • ADME prediction : Use SwissADME to assess bioavailability and blood-brain barrier penetration .

Analytical and Stability Challenges

Q. Q9: How to address discrepancies in biological activity across studies?

A: Contradictions may arise from:

  • Purity variations : Characterize batches via HPLC (>98% purity) and exclude degradation products .
  • Assay conditions : Standardize protocols (e.g., serum concentration, incubation time) .
  • Epistatic effects : Use isogenic cell lines to control genetic variability .

Q. Q10: What methods ensure long-term stability of the compound in storage?

A: Stability studies recommend:

  • Lyophilization : Store as a lyophilized powder under argon at -20°C .
  • Degradation analysis : Monitor via accelerated stability testing (40°C/75% RH for 6 months) with LC-MS .
  • Excipient compatibility : Test with mannitol or trehalose to prevent hydrolysis .

Advanced Mechanistic Studies

Q. Q11: How can isotope labeling elucidate metabolic pathways?

A: Use ¹⁴C or ³H isotopes to:

  • Tracing metabolites : Identify hepatic metabolites via LC-MS/MS with SIM/MRM modes .
  • CYP450 inhibition : Assess interactions using human liver microsomes and NADPH cofactors .

Q. Q12: What structural modifications enhance selectivity for sulfonamide-based targets?

A: SAR studies suggest:

  • Cyclopropane substitution : Introduce electron-withdrawing groups (e.g., -CF₃) to boost binding .
  • Oxadiazole bioisosteres : Replace with 1,3,4-thiadiazole to modulate solubility and potency .
  • Prodrug strategies : Esterify sulfonamide to improve membrane permeability .

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